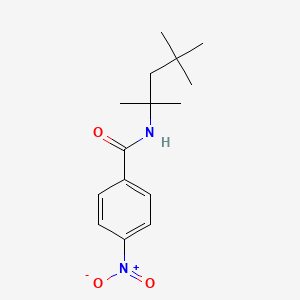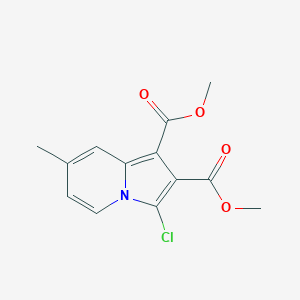
9-ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.10044231 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent and Thermoresponsive Polymers
9-(4-Vinylbenzyl)-9H-carbazole derivatives have been investigated for their role in the synthesis of fluorescent, thermoresponsive polymers. These polymers exhibit tunable lower critical solution temperatures and are potentially useful for various applications, including sensors and responsive materials. The study conducted by Lessard, Ling, and Maríc (2012) demonstrates the controlled synthesis of these polymers through nitroxide mediated polymerization, highlighting their significant potential in smart materials development (Lessard et al., 2012).
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups to polycarbazole derivatives, including the nitro group, significantly affects their electrochemical and electrochromic properties. Hu et al. (2013) synthesized novel donor–acceptor type monomers and characterized their polymers, which show promise for applications in electrochromic devices and sensors due to their well-defined redox processes and color-changing abilities upon oxidation and reduction (Hu et al., 2013).
Nitration and Molecular Structure
Nitration processes in the carbazole series have been extensively studied to understand their effects on molecular structure and properties. Kyzioł and Daszkiewicz (1984) explored the nitration of various carbazole derivatives, including the mechanisms and product distributions, which are crucial for the synthesis of nitro-substituted carbazoles with specific configurations and properties (Kyzioł & Daszkiewicz, 1984).
Mechanochromism and Aggregation-Induced Emission
Nitrophenyl substituted carbazole derivatives exhibit unique photophysical properties, such as aggregation-induced emission and mechanochromism. Hu et al. (2018) synthesized a series of these derivatives, demonstrating their potential as materials for sensing, imaging, and optoelectronic devices due to their bright luminescence and color-changing abilities under mechanical stress (Hu et al., 2018).
Biological Activities
Carbazole derivatives, including those with nitro substituents, have been explored for their biological activities. Alsharif et al. (2018) investigated the antibacterial properties of a synthesized compound, revealing its efficacy against various bacterial strains. This study underscores the potential of carbazole derivatives in developing new antimicrobial agents (Alsharif et al., 2018).
Orientations Futures
The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds: they have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
Propriétés
IUPAC Name |
9-ethyl-6-nitro-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-15-12-7-6-9(16(18)19)8-11(12)10-4-3-5-13(17)14(10)15/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLATZFKTTPPDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)
![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5515901.png)
![N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B5515902.png)

![2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)

![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)

